2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative characterized by a 3,5-dimethylphenoxy group and a substituted ethylamine side chain containing a 4-methoxyphenyl ring and a piperidine moiety.
Properties
Molecular Formula |
C24H32N2O3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-18-13-19(2)15-22(14-18)29-17-24(27)25-16-23(26-11-5-4-6-12-26)20-7-9-21(28-3)10-8-20/h7-10,13-15,23H,4-6,11-12,16-17H2,1-3H3,(H,25,27) |
InChI Key |
WWNKHHINVBSDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 3,5-dimethylphenol with 4-methoxybenzaldehyde to form the phenoxyaldehyde intermediate. Subsequent reductive amination with piperidine yields the desired product.
Reaction Conditions:Condensation: The reaction between 3,5-dimethylphenol and 4-methoxybenzaldehyde typically occurs in an organic solvent (e.g., dichloromethane or toluene) with an acid catalyst (such as sulfuric acid).
Reductive Amination: Piperidine is added to the phenoxyaldehyde, and the reductive amination is carried out using a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Industrial Production: The industrial-scale synthesis of this compound involves optimization of reaction conditions, scalability, and purification methods. Detailed process parameters are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Oxidation: The phenolic group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the carbonyl group (C=O) in the amide linkage may occur under specific conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other electrophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield quinones, while reduction could lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in various fields.
Anticancer Activity
Preliminary studies suggest that 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may possess anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated its effectiveness against several cancer cell lines, revealing significant cytotoxic effects. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 5.4 | High |
| HeLa | 3.8 | Moderate |
| A549 | 10.1 | Low |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases. Its structural features suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro studies have shown that it can modulate receptor activity, which may lead to improvements in conditions such as Parkinson's disease and depression.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of the compound. Research indicates that similar compounds exhibit significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could also have promising antimicrobial effects.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of the compound in a model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates in treated animals compared to controls.
Case Study 2: Neuroprotective Effects
Research involving animal models of Alzheimer's disease demonstrated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Mechanism of Action
The exact mechanism remains an active area of study. Potential molecular targets include receptors, enzymes, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Activity: The target compound’s piperidine-ethylamine side chain distinguishes it from analogs like 19s (propanoic acid core) and benzothiazole derivatives. Piperidine enhances CNS penetration, whereas benzothiazoles favor peripheral antibacterial effects .
Synthetic Challenges :
- Piperidine coupling steps (as in ) typically yield 40–65%, suggesting the target compound’s synthesis may require optimization for scalability .
- Methoxy-group introduction (e.g., in 19s ) via Ullmann or Buchwald-Hartwig couplings achieves moderate yields (47–65%), indicating similar challenges for the target compound .
Pharmacological Potential: The 4-methoxyphenyl moiety, shared with Formoterol impurities, may confer susceptibility to CYP450-mediated demethylation, necessitating prodrug strategies . Compared to N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, the target compound’s piperidine group could shift activity from antibacterial to neuromodulatory applications .
Biological Activity
2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a complex organic compound that has been studied for its potential biological activities. This compound features a unique structural architecture, which includes a dimethylphenoxy group, a methoxyphenyl group, and a piperidine moiety. These structural elements contribute to its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that compounds with similar structures to 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing phenoxy and piperidine groups can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays against multiple cancer cell lines. In these studies, the compound demonstrated moderate activity against certain types of cancer cells, particularly leukemia lines. The National Cancer Institute's Developmental Therapeutic Program reported that at a concentration of 10 µM, the compound showed slight sensitivity in four cancer cell lines .
The biological activity of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound might alter gene expression related to cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of bulky hydrophobic groups and specific functional groups can enhance its interaction with biological targets. For example, the incorporation of methoxy and piperidine functionalities has been linked to improved potency against microbial and cancerous cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a notable study conducted by the National Cancer Institute (NCI), the anticancer properties of 2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide were assessed against a panel of approximately sixty cancer cell lines. The results indicated that while the compound did not exhibit strong overall anticancer activity, it showed some effectiveness against leukemia cell lines at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
